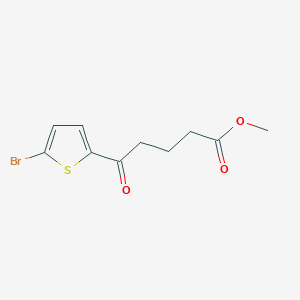

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

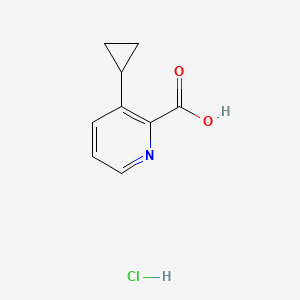

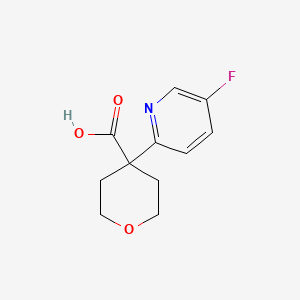

Molecular Structure Analysis

The molecular structure of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would likely involve a bromothiophene ring attached to a five-carbon chain with a terminal carboxylic acid group, which is then esterified with a methyl group .Chemical Reactions Analysis

Bromothiophene compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would depend on its specific molecular structure. For example, bromothiophene compounds generally have a high molecular weight .Wissenschaftliche Forschungsanwendungen

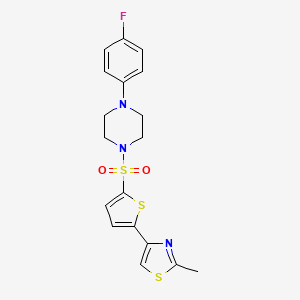

Palladium-Catalysed Arylation Reactions

Antibacterial and Antifungal Properties

Solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed significant antibacterial and antifungal activity. The synthesized compounds, characterized by various spectroscopic methods, demonstrated a drug-like nature through ADMET prediction. This indicates their potential in developing new antimicrobial agents (Mayank G. Sharma, Ruturajsinh M. Vala, D. Rajani, V. Ramkumar, R. Gardas, Sourav Banerjee, H. Patel, 2022).

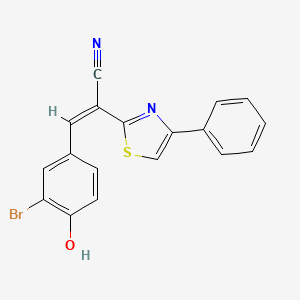

Molecular Modeling and Antioxidant Evaluation

Novel derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine exhibited significant antioxidant activities. These activities were evaluated against vitamin C as a reference, showing IC50 values ranging from 39.85 to 68.88 µM. The study highlights the potential of these derivatives in antioxidant applications, supported by molecular docking analysis (I. Althagafi, 2022).

DNA-Binding Analysis

A N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its [CuN3S2]2+ complexes were studied for their DNA-binding properties. Preliminary studies indicated enhanced CT-DNA binding properties, suggesting potential applications in developing new metal-based anticancer therapeutics (I. Warad, H. Suboh, N. Al‐Zaqri, A. Alsalme, F. Alharthi, Meshari M. H. Aljohani, A. Zarrouk, 2020).

Herbicidal Activity

A novel compound, 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole, exhibited potent herbicidal activity in greenhouse and flooded paddy field conditions. This compound showed promising results in controlling annual weeds and barnyardgrass, highlighting its potential as a paddy field herbicide with low toxicity to mammals and the environment (I. Hwang, H. Kim, Jungseung Choi, D. Jeon, K. Hong, J. Song, Kwang-Yun Cho, 2006).

Eigenschaften

IUPAC Name |

methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVQHQNAWDCVLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)